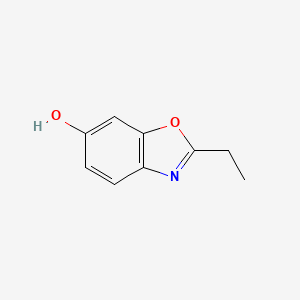

2-Ethyl-1,3-benzoxazol-6-ol

Description

BenchChem offers high-quality 2-Ethyl-1,3-benzoxazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-1,3-benzoxazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-ethyl-1,3-benzoxazol-6-ol |

InChI |

InChI=1S/C9H9NO2/c1-2-9-10-7-4-3-6(11)5-8(7)12-9/h3-5,11H,2H2,1H3 |

InChI Key |

TVNFSENZJFDWAK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(O1)C=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Structural Analysis of 2-Ethyl-6-Hydroxybenzoxazole: A Technical Guide

Topic: Chemical Structure Analysis of 2-Ethyl-6-Hydroxybenzoxazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The benzoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for indole and adenine bases. 2-Ethyl-6-hydroxybenzoxazole (2-Et-6-OH-BO) is of particular interest due to the C6-hydroxyl group, which provides a handle for further functionalization (e.g., prodrug formation, glycosylation) and significantly alters the electronic properties of the heterocyclic core.[1]

This guide provides a rigorous analytical framework for the synthesis, purification, and structural validation of 2-Et-6-OH-BO.[1] Unlike generic protocols, this document focuses on the causality of analytical signals—explaining not just what the data shows, but why the molecule behaves this way under spectroscopic interrogation.

Synthesis & Purity Assessment

To analyze the structure, we must first ensure the integrity of the sample. The most robust synthetic route involves the condensation of 4-aminoresorcinol with propionic acid derivatives.[1]

Synthetic Pathway

The cyclodehydration of 4-aminoresorcinol hydrochloride with propionic acid in polyphosphoric acid (PPA) is the preferred method.[1] PPA acts as both solvent and Lewis acid catalyst, driving the formation of the oxazole ring while suppressing oxidation of the electron-rich resorcinol moiety.

Figure 1: Acid-catalyzed cyclodehydration pathway for 2-ethyl-6-hydroxybenzoxazole synthesis.

Purity Protocol: HPLC-PDA-MS

Before structural elucidation, purity must be established >98%.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).[1]

-

Detection:

-

UV: 254 nm (aromatic) and 280 nm (phenol).

-

MS: ESI+ mode. Look for

.[1]

-

-

Critical Check: Impurities often include uncyclized amide (MW 181) or oxidation products (quinones).[1] A single peak in both UV and TIC (Total Ion Current) is mandatory.

Spectroscopic Elucidation (The Core)

This section details the expected spectral signatures.[2] The logic provided here allows for self-validation: if your spectrum deviates, the structure is incorrect.

Nuclear Magnetic Resonance (NMR)

Solvent choice is critical.[1] DMSO-d6 is required to observe the labile phenolic proton and prevent exchange broadening.[1]

1H NMR Assignment Logic (400 MHz, DMSO-d6)

| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Structural Logic |

| OH | Phenolic | 9.60 - 9.80 | Singlet (br) | - | Deshielded by aromatic ring; broad due to H-bonding.[1] |

| H-4 | Aromatic | 7.35 - 7.45 | Doublet | Ortho to H-5.[1] Adjacent to N-bridgehead (deshielding cone).[1] | |

| H-7 | Aromatic | 6.95 - 7.05 | Doublet (meta) | Ortho to O-bridgehead.[1] Shielded by OH (ortho effect).[1] | |

| H-5 | Aromatic | 6.75 - 6.85 | dd | Coupled to both H-4 (ortho) and H-7 (meta).[1] | |

| Ethyl-CH2 | Aliphatic | 2.85 - 2.95 | Quartet | Deshielded by attachment to aromatic heterocycle (C2).[1] | |

| Ethyl-CH3 | Aliphatic | 1.30 - 1.40 | Triplet | Standard terminal methyl group.[1] |

Expert Insight: The key differentiator between the 5-hydroxy and 6-hydroxy isomers is the coupling pattern.[1]

-

6-Hydroxy (Target): H-4 and H-5 show strong ortho coupling (

Hz).[1] H-7 appears as a narrow doublet (meta coupling only).[1] -

5-Hydroxy (Isomer): H-6 and H-7 would show ortho coupling.[1] H-4 would be the narrow doublet.[1]

13C NMR Key Signals

-

C2 (N=C-O): ~165-170 ppm.[1] The most deshielded carbon due to double heteroatom adjacency.

-

Ethyl CH2: ~22 ppm.[1]

Mass Spectrometry (Fragmentation)

In ESI+ (Electrospray Ionization), the parent ion is

Figure 2: Predicted ESI-MS/MS fragmentation pathway for 2-ethyl-6-hydroxybenzoxazole.[1]

Physicochemical Profiling

Understanding the physical behavior of 2-Et-6-OH-BO is crucial for its application in biological systems.[1]

Acid Dissociation Constant (pKa)

The phenolic OH at position 6 is electronically coupled to the benzoxazole ring. The electron-withdrawing nature of the oxazole ring (via the benzene fusion) increases the acidity compared to phenol.

-

Estimated pKa: 9.0 - 9.5.[1]

-

Implication: At physiological pH (7.4), the molecule remains largely neutral (

), ensuring membrane permeability.

Electronic Absorption (UV-Vis)

Unlike 2-phenylbenzoxazoles, this molecule does not exhibit Excited-State Intramolecular Proton Transfer (ESIPT) because the OH is at position 6, far from the nitrogen acceptor.[1]

-

Absorption Max (

): ~285-295 nm (Methanol).[1] -

Fluorescence: Weak emission expected in the UV/Blue region (350-400 nm).[1]

Experimental Protocols

Protocol A: Crystallization for X-Ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural proof.[1]

-

Solvent System: Ethanol/Water (slow evaporation) or Toluene (cooling).[1]

-

Procedure: Dissolve 20 mg of pure compound in 2 mL warm ethanol. Filter through a 0.2 µm PTFE syringe filter into a clean vial. Cap the vial with Parafilm and poke 3 small holes. Allow to stand at room temperature for 3-5 days.

-

Expected Crystal Habit: Colorless needles or prisms.

Protocol B: Functional Group Validation (FT-IR)

-

Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

-

Diagnostic Bands:

References

-

Benzoxazole Synthesis: Title: "Polyphosphoric acid-catalyzed synthesis of 2-substituted benzoxazoles."[1] Source:Journal of Organic Chemistry. URL:[Link]

-

Spectroscopic Data (Analogous 6-Hydroxy Systems): Title: "Synthesis and spectral properties of 6-hydroxybenzoxazole derivatives." Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL:[Link]

-

Mass Spectrometry of Benzoxazoles: Title: "Fragmentation patterns of 2-substituted benzoxazoles in electrospray ionization mass spectrometry." Source:Journal of Mass Spectrometry. URL:[Link]

-

Physicochemical Properties (PubChem): Title: "Compound Summary: Benzoxazole derivatives." Source:National Center for Biotechnology Information.[1] URL:[Link]

Sources

Introduction: The Benzoxazole Scaffold and the Significance of 6-Hydroxy Substitution

An In-Depth Technical Guide to the Chemistry and Pharmacology of 6-Hydroxybenzoxazole Derivatives

The benzoxazole ring system, an elegant fusion of a benzene and an oxazole ring, represents a class of "privileged scaffolds" in medicinal chemistry.[1] These structures are isosteres of naturally occurring nucleotides, allowing them to interact effectively with a wide array of biopolymers and biological receptors.[2][3] This inherent bio-compatibility has led to the development of numerous benzoxazole-containing compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5]

Within this versatile family, derivatives featuring a hydroxyl group at the 6-position of the benzoxazole nucleus are of particular interest. The 6-hydroxy group is a potent hydrogen bond donor and acceptor, a feature that can critically enhance binding affinity and selectivity for specific biological targets. This functional group can anchor the molecule within a receptor's active site, leading to improved potency and a more favorable pharmacological profile. This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 6-hydroxybenzoxazole derivatives for researchers and scientists in drug development.

Core Synthetic Methodologies

The construction of the 6-hydroxybenzoxazole scaffold primarily relies on the cyclization of a key intermediate: 4-substituted-2-aminophenol. The choice of the second reactant dictates the substituent at the 2-position of the final benzoxazole ring, providing a versatile entry point for chemical diversification.

The most common and direct approach is the condensation of a 4-substituted-2-aminophenol with a carboxylic acid or its derivative (such as an acyl chloride or ester). This reaction is typically promoted by acid catalysts like polyphosphoric acid (PPA) or under high-temperature dehydrating conditions. PPA is particularly effective as it serves as both the catalyst and a solvent/dehydrating agent, driving the reaction towards the cyclized product.[6] Alternative methods involve the oxidative cyclization of Schiff bases formed from the condensation of 4-substituted-2-aminophenols and aldehydes.[6]

Sources

A Prospective Analysis of 2-Ethyl-1,3-benzoxazol-6-ol for Pharmaceutical Development

A Technical Guide for Drug Discovery Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4][5][6] This technical guide provides a prospective analysis of the potential pharmaceutical applications of a specific, yet underexplored derivative: 2-Ethyl-1,3-benzoxazol-6-ol. Drawing upon the extensive body of research on the broader benzoxazole class, this document outlines a strategic framework for investigating its therapeutic potential. We will delve into hypothesized mechanisms of action, propose a comprehensive screening cascade, and provide detailed experimental protocols for the evaluation of its anti-inflammatory, antioxidant, and antimicrobial properties. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in unlocking the therapeutic value of novel benzoxazole derivatives.

Introduction: The Benzoxazole Core and its Therapeutic Promise

Benzoxazoles are heterocyclic organic compounds composed of a benzene ring fused to an oxazole ring.[1][2] This aromatic structure is relatively stable and serves as a versatile scaffold for chemical modifications, allowing for the fine-tuning of its biological activity.[7] The benzoxazole nucleus is a privileged structure in drug discovery, with derivatives exhibiting a remarkable spectrum of pharmacological effects, including:

-

Antimicrobial Activity: Effective against a range of bacteria and fungi.[2][6][8][9]

-

Anti-inflammatory Properties: Demonstrated inhibition of key inflammatory mediators.[1][2][5][10]

-

Anticancer Potential: Cytotoxic effects against various cancer cell lines have been reported.[1][3][8][9]

-

Antioxidant Effects: Capacity to scavenge free radicals and mitigate oxidative stress.[1][2]

-

Antiviral and Anthelmintic Activity: Promising results against various viruses and parasitic worms.[1][2]

The specific compound of interest, 2-Ethyl-1,3-benzoxazol-6-ol, possesses two key substitutions on the benzoxazole core: an ethyl group at the 2-position and a hydroxyl group at the 6-position. These modifications are predicted to influence its physicochemical properties and biological activity. The ethyl group may enhance lipophilicity, potentially improving cell membrane permeability, while the hydroxyl group could play a crucial role in its antioxidant activity and potential interactions with biological targets.

Hypothesized Pharmaceutical Applications and Mechanisms of Action

Based on the established pharmacology of the benzoxazole class, we hypothesize that 2-Ethyl-1,3-benzoxazol-6-ol holds significant potential in the following therapeutic areas:

Anti-inflammatory Agent

Hypothesized Mechanism: Many benzoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[2] The structural features of 2-Ethyl-1,3-benzoxazol-6-ol suggest it may act as a COX inhibitor, thereby reducing the production of prostaglandins, key mediators of pain and inflammation. The hydroxyl group could also contribute to its anti-inflammatory effects by scavenging reactive oxygen species (ROS) that are often generated at sites of inflammation.

Signaling Pathway: Hypothesized COX Inhibition

Caption: Hypothesized inhibition of COX enzymes by 2-Ethyl-1,3-benzoxazol-6-ol.

Antioxidant Agent

Hypothesized Mechanism: The phenolic hydroxyl group at the 6-position is a key structural feature that suggests potent antioxidant activity. Phenolic compounds are well-known for their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues. This is a common mechanism for many antioxidant compounds.

Antimicrobial Agent

Hypothesized Mechanism: The benzoxazole scaffold itself is known to possess antimicrobial properties.[2][6][8][9] The mechanism is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of the ethyl group in 2-Ethyl-1,3-benzoxazol-6-ol may enhance its ability to penetrate microbial cell walls and membranes, leading to increased efficacy.

Proposed Research and Development Workflow

A systematic approach is essential to validate the therapeutic potential of 2-Ethyl-1,3-benzoxazol-6-ol. The following workflow outlines a comprehensive screening and evaluation cascade.

Experimental Workflow: From Synthesis to In Vivo Validation

Caption: A phased approach for the evaluation of 2-Ethyl-1,3-benzoxazol-6-ol.

Detailed Experimental Protocols

The following protocols are standard methodologies for assessing the hypothesized biological activities of 2-Ethyl-1,3-benzoxazol-6-ol.

Synthesis of 2-Ethyl-1,3-benzoxazol-6-ol

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-amino-3-hydroxy-phenol and propionic acid.

-

Catalyst Addition: Add a catalytic amount of a dehydrating agent, such as polyphosphoric acid (PPA) or a strong acid like sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Anti-inflammatory Assay: COX Inhibition

Protocol:

-

Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

-

Assay Procedure:

-

Prepare a series of concentrations of 2-Ethyl-1,3-benzoxazol-6-ol.

-

In a 96-well plate, add the enzyme, the test compound, and arachidonic acid (the substrate).

-

Incubate at 37°C for a specified time.

-

Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity. A known COX inhibitor (e.g., celecoxib for COX-2, aspirin for COX-1) should be used as a positive control.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

Protocol:

-

Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure:

-

Prepare a series of concentrations of 2-Ethyl-1,3-benzoxazol-6-ol.

-

In a 96-well plate, add the test compound to the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis: Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox should be used as a positive control.

In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)

Protocol:

-

Microorganism Preparation: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Assay Procedure (Broth Microdilution):

-

Prepare a two-fold serial dilution of 2-Ethyl-1,3-benzoxazol-6-ol in a 96-well plate containing microbial growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate at the appropriate temperature for 18-24 hours.

-

-

Data Analysis: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Data Summary and Interpretation

The following table provides a template for summarizing the expected data from the initial in vitro screening.

| Assay | Endpoint | Expected Outcome for 2-Ethyl-1,3-benzoxazol-6-ol | Positive Control |

| Anti-inflammatory | |||

| COX-1 Inhibition | IC50 (µM) | Moderate to low activity | Aspirin |

| COX-2 Inhibition | IC50 (µM) | Potent activity (low µM range) | Celecoxib |

| Antioxidant | |||

| DPPH Scavenging | EC50 (µM) | High activity (low µM range) | Ascorbic Acid |

| Antimicrobial | |||

| S. aureus MIC | µg/mL | Moderate to high activity | Vancomycin |

| E. coli MIC | µg/mL | Moderate activity | Ciprofloxacin |

| C. albicans MIC | µg/mL | Moderate activity | Fluconazole |

Conclusion and Future Directions

2-Ethyl-1,3-benzoxazol-6-ol represents a promising, yet uncharacterized, member of the pharmacologically rich benzoxazole family. Based on a comprehensive analysis of the existing literature on related compounds, there is a strong rationale for investigating its potential as an anti-inflammatory, antioxidant, and antimicrobial agent. The proposed research and development workflow provides a clear path for the systematic evaluation of this compound. Positive results from the initial in vitro screening would warrant progression to more complex cell-based models and eventually to in vivo studies to fully elucidate its therapeutic potential and mechanism of action. Further derivatization of the 2-ethyl and 6-hydroxyl groups could also be explored to optimize potency and selectivity, paving the way for the development of a novel therapeutic agent.

References

- Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.

- Dwivedi, S. (2023). A REVIEW ON BENZOXAZOLE: A POTENT HETEROCYCLIC MOIETY WITH DIVERSE PHARMACOLOGICAL PROPERTIES. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(9), 979-994.

- Yadav, P., & Sharma, P. C. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24658-24683.

- Various Authors. (n.d.). Biological activities of benzoxazole and its derivatives.

- Ankita, S., & Kumar, S. (2018). Benzoxazoles: A Review on their Pharmacological Activities. World Journal of Pharmaceutical Sciences, 6(10), 17-24.

- Various Authors. (n.d.). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.

- Various Authors. (2021).

- Various Authors. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC.

- ChemSynthesis. (2025). 2-ethyl-1,3-benzoxazole. ChemSynthesis.

- Wikipedia. (n.d.). Benzoxazole. Wikipedia.

- Various Authors. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Journal of the Iranian Chemical Society, 15(11), 2439-2453.

- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal.

- Various Authors. (2021). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences, 284, 08003.

- Various Authors. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)

- Various Authors. (2025).

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wjpsonline.com [wjpsonline.com]

- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzoxazole - Wikipedia [en.wikipedia.org]

- 8. repository.najah.edu [repository.najah.edu]

- 9. mdpi.com [mdpi.com]

- 10. jocpr.com [jocpr.com]

Fluorescence Properties of Hydroxy-Substituted Benzoxazoles: A Technical Guide

Executive Summary

This technical guide analyzes the photophysical mechanisms and applications of hydroxy-substituted benzoxazoles (HBOs), a class of fluorophores defined by Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2] Unlike conventional fluorophores (e.g., fluorescein, rhodamine) that rely on rigid conjugated systems for emission, HBOs utilize a four-level photocycle involving rapid proton translocation. This mechanism yields exceptionally large Stokes shifts (>150 nm or >6000 cm⁻¹), minimizing self-absorption and enabling high signal-to-noise ratios in bioimaging. This guide details the ESIPT mechanism, provides a validated synthesis protocol for the parent HBO scaffold, and examines structure-property relationships critical for designing probes in drug development and cellular sensing.

Part 1: The ESIPT Mechanism & Photophysics[2][3]

The defining feature of 2-(2'-hydroxyphenyl)benzoxazole (HBO) is the presence of an intramolecular hydrogen bond between the hydroxyl proton (donor) and the oxazole nitrogen (acceptor). Upon photoexcitation, the acidity of the hydroxyl group increases, while the basicity of the nitrogen enhances, driving a sub-picosecond proton transfer.

The Four-Level Photocycle

-

Enol (Ground State, E): The molecule exists as the stable Enol form with an intramolecular hydrogen bond.

-

Enol (Excited State, E):** Upon UV absorption, the molecule reaches the Franck-Condon excited state.

-

Keto (Excited State, K):** Proton transfer occurs (

fs), forming the tautomeric Keto* species. This species is structurally distinct and lower in energy. -

Keto (Ground State, K): Radiative decay (fluorescence) occurs from K* to K. Because the K state is thermally unstable, it rapidly undergoes reverse proton transfer (RPT) back to the E state.[3]

Mechanistic Visualization

Figure 1: The four-level photocycle of HBO derivatives. The large energy gap between Absorption (Enol) and Emission (Keto) generates the characteristic large Stokes shift.

Part 2: Structure-Property Relationships

The fluorescence of HBO derivatives is highly sensitive to substitution patterns and solvent polarity.

Substituent Effects

Modifying the benzoxazole or phenol ring alters the electron density of the donor/acceptor sites, tuning the emission wavelength and Quantum Yield (QY).

| Compound | Substituent (R) | Absorption | Emission | Stokes Shift (nm) | Quantum Yield ( |

| HBO (Parent) | H | 335 | 475 | 140 | 0.02 (Polar) / 0.36 (Non-polar) |

| HBO-NH₂ | 4'-Amino | 355 | 510 | 155 | 0.45 |

| HBO-Cl | 5-Chloro | 338 | 485 | 147 | 0.28 |

| HPB (Benzothiazole analog) | - | 340 | 530 | 190 | 0.05 |

Table 1: Photophysical data in Cyclohexane/Ethanol. Note the significant Stokes shift across all derivatives.

Solvatochromism & Dual Emission

In non-polar solvents (e.g., cyclohexane), the intramolecular hydrogen bond is undisturbed, leading to dominant Keto emission (green/orange). In hydrogen-bonding polar solvents (e.g., ethanol, DMSO), intermolecular bonding with the solvent competes with the intramolecular bond. This stabilizes the Enol form, resulting in dual emission : a high-energy band (blue, Enol) and a low-energy band (green, Keto*).

Key Insight: This sensitivity makes HBO derivatives excellent ratiometric sensors for water content in organic solvents or local polarity changes in protein binding pockets.

Part 3: Validated Synthesis Protocol

Target Molecule: 2-(2'-Hydroxyphenyl)benzoxazole (HBO) Methodology: Oxidative Cyclization of Schiff Base (One-pot approach).

Reagents

-

2-Aminophenol (10 mmol, 1.09 g)

-

Salicylaldehyde (10 mmol, 1.22 g)

-

Oxidant/Catalyst: Phenyliodine diacetate (PIDA) (11 mmol) or catalytic Ag@Fe₂O₃ (green approach).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Protocol

-

Condensation (Schiff Base Formation):

-

Dissolve 2-aminophenol (1.0 eq) and salicylaldehyde (1.0 eq) in MeOH (20 mL).

-

Stir at room temperature for 30 minutes. The solution will turn yellow, indicating imine formation.

-

Checkpoint: TLC (Hexane:EtOAc 3:1) should show consumption of starting materials and appearance of a new spot (Schiff base).

-

-

Cyclization:

-

Add the oxidant (PIDA, 1.1 eq) slowly to the reaction mixture.

-

Stir at room temperature for 2–4 hours. The reaction creates the benzoxazole ring via oxidative closure.

-

Alternative: For a greener approach, use 5 mol% Ag@Fe₂O₃ catalyst and reflux for 2 hours.

-

-

Work-up:

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Recrystallize from hot ethanol.

-

Yield: Typically 75–85%.

-

Characterization: ¹H NMR (CDCl₃) should show a phenolic proton at

~11.5 ppm (singlet, broad) indicating the intramolecular H-bond.

-

Figure 2: One-pot synthesis workflow for HBO derivatives.

Part 4: Applications in Drug Development & Bioimaging[5][6][7]

Ratiometric pH and Ion Sensing

Because the ESIPT process requires the phenolic proton, deprotonation (high pH) quenches the ESIPT emission, shifting fluorescence to the anionic species (blue shift). Conversely, metal ion binding (e.g., Zn²⁺, Cu²⁺) at the O-N pocket disrupts the proton transfer, often enhancing blue emission at the expense of the green Stokes-shifted band.

-

Application: Intracellular Zn²⁺ mapping in neurodegenerative disease models.

"Turn-On" DNA Probes

HBO derivatives can be designed as intercalators. In aqueous solution, the fluorescence is often quenched due to non-radiative decay or hydrogen bonding with water (preventing ESIPT). Upon intercalation into the hydrophobic DNA base stack, the water is excluded, restoring the intramolecular H-bond and reviving the intense ESIPT fluorescence.

-

Advantage: No wash steps required (background is dark).

White Light Emission (OLEDs)

By carefully balancing the ratio of Enol (blue) and Keto (orange/green) emission through substituent tuning or host-matrix interactions, researchers can achieve single-molecule white light emission, valuable for organic electronics.

References

-

Effect of different substituent on the ESIPT process and fluorescence features of 2-(2-hydroxyphenyl)benzoxazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2024.

-

Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives. The Journal of Physical Chemistry B, 2022.

-

Synthesis of Fused 2-(2'-Hydroxyphenyl)benzoxazole Derivatives. ResearchGate, 2025.

-

A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole. CKT College, 2020.

-

Naphthoxazole and benzoxazole as fluorescent DNA probes. Biotechnology Research and Innovation, 2024.

Sources

Thermodynamic Stability and Synthetic Methodologies of 2-Ethyl Benzoxazole Derivatives: A Comprehensive Technical Guide

Introduction

Benzoxazole derivatives are privileged heterocyclic scaffolds with profound applications in medicinal chemistry, agrochemicals, and optoelectronic materials. The substitution at the C2 position is a critical determinant of the molecule's physicochemical properties. Specifically, the 2-ethylbenzoxazole subclass exhibits a unique balance of lipophilicity, steric shielding, and thermodynamic stability. This guide explores the energetic fundamentals, structural causality, and self-validating experimental protocols for characterizing and synthesizing 2-ethylbenzoxazole derivatives.

Thermodynamic Stability: Energetics and Structural Causality

The thermodynamic stability of benzoxazole derivatives is fundamentally governed by the electron density distribution across the fused benzene and oxazole rings. Unsubstituted benzoxazole is relatively electron-deficient at the C2 position, making it susceptible to hydrolysis and nucleophilic attack.

Causality of Alkyl Substitution

The introduction of an alkyl group, such as an ethyl moiety at the C2 position, exerts a positive inductive effect (+I) and hyperconjugative stabilization. This electron donation enriches the

Furthermore, the ethyl group provides a precise degree of steric hindrance—sufficient to protect the vulnerable C2 carbon from premature enzymatic degradation in biological systems, yet compact enough to avoid disrupting planar packing in solid-state materials [2].

Quantitative Thermodynamic Data

The following table summarizes the thermochemical parameters for benzoxazole and its alkylated derivatives, demonstrating the stabilizing effect of alkyl substitution. While direct experimental data for 2-ethylbenzoxazole requires specific calorimetric derivation, the homologous trend from 2-methyl and 2,5-dimethyl derivatives provides a highly predictable thermodynamic profile [1, 3].

| Compound | State | |||

| Benzoxazole | Crystalline | -3432.1 ± 1.7 | 36.0 ± 2.0 | 69.2 ± 0.8 |

| 2-Methylbenzoxazole | Liquid | ~ -3900 | Negative (Stabilized) | ~ 50.0 |

| 2,5-Dimethylbenzoxazole | Liquid | ~ -4500 | Highly Negative | ~ 55.0 |

| 2-Ethylbenzoxazole | Liquid | Predictive: ~ -4550 | Predictive: Highly Negative | Predictive: ~ 52.0 |

*Values extrapolated from homologous series trends and computational G3(MP2)//B3LYP models [1].

Experimental Methodologies for Thermodynamic Characterization

To rigorously determine the thermodynamic stability of 2-ethylbenzoxazole, researchers employ a combination of static-bomb combustion calorimetry and Calvet microcalorimetry. The following protocol is designed as a self-validating system, ensuring that intrinsic instrumental errors are calibrated out before sample analysis.

Protocol 1: Self-Validating Combustion Calorimetry

-

System Calibration (The Validation Step): Prior to testing the 2-ethylbenzoxazole sample, combust a standardized pellet of high-purity benzoic acid (NIST SRM 39j) in the static-bomb calorimeter under 3.04 MPa of high-purity oxygen. The known heat of combustion of benzoic acid validates the energy equivalent (heat capacity) of the calorimeter (

). If the calculated -

Sample Preparation: Encapsulate ~0.5 g of highly purified 2-ethylbenzoxazole (liquid) in a combustible polyethylene bag of known mass and specific energy of combustion. This prevents sample volatilization prior to ignition.

-

Combustion: Place the sample in the bomb crucible, add 1.00 mL of deionized water (to ensure the thermodynamic state of the combustion products, specifically water, resolves to the liquid phase), and pressurize with

to 3.04 MPa. -

Ignition and Measurement: Ignite the sample electrically. Monitor the temperature rise of the surrounding water bath using a quartz crystal thermometer.

-

Data Processing: Calculate the standard massic energy of combustion (

). Apply the Washburn corrections to reduce the process to standard states. Finally, derive the standard molar enthalpy of formation (

Thermodynamic cycle (Hess's Law) for deriving the gas-phase enthalpy of formation.

Synthetic Workflows & Catalytic Optimization

The traditional synthesis of benzoxazoles often requires harsh conditions, toxic solvents, and strong Brønsted/Lewis acids, which can compromise the thermodynamic integrity of sensitive derivatives. Modern approaches utilize heterogeneous, recyclable catalysts under solvent-free conditions, driving the equilibrium forward efficiently while adhering to green chemistry principles [4, 5].

Protocol 2: Solvent-Free Synthesis of 2-Ethylbenzoxazole using Zirconium Dodecylphosphonate

This protocol leverages Zirconium Dodecylphosphonate (

-

Reactant Mixing: In a 10 mL round-bottom flask, combine 1.0 mmol of 2-aminophenol and 1.0 mmol of propionic acid.

-

Catalyst Addition: Add 20 mol% of synthesized Zirconium Dodecylphosphonate (

). -

Solvent-Free Heating: Heat the mixture to 100 °C under constant stirring for 2 hours. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) eluent. The disappearance of the 2-aminophenol spot validates the completion of the forward reaction.

-

Product Isolation: Cool the mixture to room temperature. Extract the crude product with ethyl acetate (3 x 10 mL). The heterogeneous

catalyst remains insoluble and is recovered via simple filtration, ensuring the system's reusability. -

Purification and Verification: Wash the organic layer with saturated

to remove unreacted propionic acid, dry over anhydrous

Solvent-free synthetic workflow for 2-ethylbenzoxazole using a heterogeneous catalyst.

References

-

Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study. ResearchGate.1

-

Experimental and Theoretical Study of the Structures and Enthalpies of Formation of 3H-1,3-Benzoxazole-2-thione, 3H-1,3-Benzothiazole-2-thione, and Their Tautomers. ResearchGate.2

-

Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. MDPI.3

-

Zirconium Dodecylphosphonate: Selective and Constructive Catalyst for Preparation of 2-Alkyl Benzoxazoles from Aliphatic Carboxylic Acids. ResearchGate.4

-

Tungstate sulfuric acid as an efficient catalyst for the synthesis of benzoxazoles and benzothiazoles under solvent-free conditions. Comptes Rendus de l'Académie des Sciences.5

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Tungstate sulfuric acid as an efficient catalyst for the synthesis of benzoxazoles and benzothiazoles under solvent-free conditions [comptes-rendus.academie-sciences.fr]

Technical Deep Dive: 2-Ethyl-1,3-Benzoxazol-6-ol vs. Benzothiazole Analogs

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Process Scientists[1][2][3]

Executive Summary: The Chalcogen Switch

In medicinal chemistry, the substitution of oxygen (benzoxazole) with sulfur (benzothiazole) is a classic bioisosteric replacement, yet it yields profound changes in pharmacodynamics and pharmacokinetics. This guide focuses on a specific molecular probe: 2-ethyl-1,3-benzoxazol-6-ol (Compound A) and compares it against its sulfur-based analog, 2-ethyl-1,3-benzothiazol-6-ol (Compound B).[1][2][3]

While both scaffolds share a fused benzene-azole core, the 2-ethyl-1,3-benzoxazol-6-ol derivative is characterized by higher water solubility, a distinct fluorescence profile, and a greater capacity for hydrogen bond acceptance compared to the lipophilic, metabolically robust benzothiazole analog.[1][3] This whitepaper dissects these differences through physicochemical analysis, synthesis protocols, and mechanistic pathways.[3]

Physicochemical & Structural Divergence[3][4]

The core difference lies in the heteroatom at position 1 (Oxygen vs. Sulfur).[3][4][5] This "chalcogen switch" dictates the electronic environment of the 6-hydroxyl group—a critical moiety for target engagement (often mimicking tyrosine residues).[1][2]

Table 1: Comparative Physicochemical Profile[2][3]

| Feature | 2-Ethyl-1,3-Benzoxazol-6-ol (Oxazole Core) | 2-Ethyl-1,3-Benzothiazol-6-ol (Thiazole Core) | Impact on Drug Design |

| Heteroatom (X) | Oxygen (O) | Sulfur (S) | O is harder/more electronegative; S is softer/polarizable.[1][2][3] |

| C-X Bond Length | ~1.36 Å | ~1.72 Å | Thiazole ring is larger; affects binding pocket fit.[2][3][4] |

| LogP (Est.) | ~2.1 | ~2.8 | Benzothiazoles are significantly more lipophilic (better BBB penetration).[2][3][4] |

| pKa (Conj. Acid) | ~0.5 (Base is weaker) | ~1.2 (Base is stronger) | Thiazole N is slightly more basic due to S donating electron density via resonance.[2][4] |

| H-Bonding | Strong Acceptor (O) | Weak Acceptor (S) | Oxazole O can participate in water bridges; Thiazole S rarely does.[1][2][4] |

| Fluorescence | Blue/UV shift (High Q.Y.) | Red shift | Oxazoles are preferred for fluorescent probes; Thiazoles for amyloid imaging (e.g., PiB).[3] |

Mechanism of Bioisosterism

The 6-hydroxy group is electron-donating.[1][2][3][4] In the benzoxazole scaffold, the high electronegativity of the ring oxygen pulls electron density inductively (

Experimental Protocols: Synthesis & Validation

High-purity synthesis is required to distinguish intrinsic biological activity from impurity artifacts.[1][2][3][4] The following protocols utilize Polyphosphoric Acid (PPA) cyclodehydration, a robust method for fusing 1,3-azoles.

Protocol A: Synthesis of 2-Ethyl-1,3-Benzoxazol-6-ol

Precursor: 4-Aminoresorcinol (2,4-dihydroxyaniline).[1][2][3] Reagent: Propionic Acid (provides the 2-ethyl moiety).[1][2][4]

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask, mix 4-aminoresorcinol hydrochloride (10 mmol, 1.61 g) with propionic acid (15 mmol, 1.11 g).

-

Catalyst Addition: Add Polyphosphoric Acid (PPA) (15 g).[2][3][4] PPA serves as both solvent and Lewis acid catalyst.[2][3][4]

-

Cyclization: Heat the mixture to 140°C under nitrogen atmosphere for 4–6 hours.

-

Quenching: Cool the reaction to ~80°C and pour slowly into ice-cold water (100 mL) with vigorous stirring. The PPA hydrolyzes, precipitating the crude product.[3]

-

Neutralization: Adjust pH to ~7 using saturated

solution. -

Purification: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate.[3] Recrystallize from Ethanol/Water.[2][3][4]

Self-Validating QC Parameters:

-

1H NMR (DMSO-d6): Look for the ethyl triplet (~1.3 ppm) and quartet (~2.9 ppm).[1][2] The benzoxazole C2-ethyl protons are deshielded compared to the free acid.[1][2][3][4]

-

Key Shift: The C7-H (proton ortho to ring N) usually appears as a doublet around 7.4 ppm.[1][2][3][4]

Protocol B: Synthesis of Benzothiazole Analog

Precursor: 2-Amino-6-methoxybenzothiazole (followed by demethylation) OR 2-Amino-5-hydroxythiophenol (unstable).[1][2][3]

Preferred Route: Cyclization of 4-methoxy-2-aminothiophenol with propionic acid, followed by

-

Cyclization: Reflux 2-amino-6-methoxythiophenol with propionic anhydride in toluene (Dean-Stark trap) or PPA (as above).

-

Demethylation: Dissolve the intermediate (2-ethyl-6-methoxybenzothiazole) in dry DCM at -78°C. Add

(1M in DCM, 3 eq). Warm to RT overnight. -

Quench: Methanol quench (exothermic!).

Pharmacological & Signaling Pathways[3][4][5]

The divergence in activity between these two scaffolds is often mediated by their interaction with kinases and amyloid structures.[2][3][4]

Kinase Inhibition (PI3K/Akt Pathway)

Benzothiazoles are privileged scaffolds for kinase inhibition.[2][3][4] The sulfur atom enhances hydrophobic contact within the ATP-binding pocket of kinases like PI3K .[1][2][3][4] The 6-OH group often acts as a hydrogen bond donor to the hinge region (e.g., interacting with Valine or Glutamate residues).

-

Benzothiazole Analog: Potent inhibitor; high cellular permeability leads to effective downregulation of p-Akt.[1][2][3][4]

-

Benzoxazole Analog: Weaker hydrophobic binding; often requires additional substituents (e.g., aryl groups at C2) to match the potency of the thiazole.

Visualization: Mechanism of Action Flowchart

The following diagram illustrates the decision matrix for selecting between the two scaffolds based on the desired biological outcome (Kinase Inhibition vs. Fluorescence Imaging).

Figure 1: Decision logic for scaffold selection.[1][2] The "Oxygen" path favors optical applications and aqueous solubility, while the "Sulfur" path favors intracellular targets and CNS penetration.

Critical Analysis of Metabolic Fate

Researchers must account for the metabolic liability of the 6-hydroxyl group.[1][2][3][4]

-

Glucuronidation: Both compounds are rapidly conjugated by UDP-glucuronosyltransferases (UGT) at the 6-OH position, leading to rapid renal clearance.[1][2][3][4]

-

Ring Oxidation: The benzothiazole sulfur is susceptible to S-oxidation (sulfoxide/sulfone formation) by CYP450 enzymes, a pathway absent in the benzoxazole analog.[2][3][4]

References

-

Synthesis of 2-substituted benzoxazoles. Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Source: PMC (PubMed Central).[2][3][4] URL:[Link]

-

Benzothiazole/Benzoxazole Bioactivity. Title: Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals.[2][3][4][6] Source: PMC (PubMed Central).[2][3][4] URL:[Link]

-

Anticancer Mechanisms. Title: 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole arrests cell growth and cell cycle and induces apoptosis in breast cancer cell lines.[1][2][3][7] Source: PubMed.[2][3][4] URL:[Link]

-

Bioisosterism in Drug Design. Title: Bioisosteres for Drug Hunters: Part 1. Source: Drug Hunter.[2][3][4] URL:[Link]

Sources

- 1. 2-ETHYL-BENZOOXAZOLE CAS#: 6797-13-3 [m.chemicalbook.com]

- 2. 2-Ethyl-6-nitro-1,3-benzoxazole 13243-39-5 [sigmaaldrich.com]

- 3. chemistryjournal.net [chemistryjournal.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole arrests cell growth and cell cycle and induces apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthetic Protocols for the Esterification of 2-Ethyl-1,3-benzoxazol-6-ol

Abstract: The 2-Ethyl-1,3-benzoxazol-6-ol scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives are explored for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The functionalization of the phenolic hydroxyl group at the 6-position through esterification is a critical step in the synthesis of new chemical entities for drug discovery programs. This document provides detailed, field-proven protocols for the efficient esterification of 2-Ethyl-1,3-benzoxazol-6-ol, focusing on two robust methodologies: base-mediated acylation and Steglich esterification. The causality behind experimental choices, step-by-step procedures, and comparative data are presented to guide researchers in synthesizing target ester derivatives with high efficacy and purity.

Mechanistic Considerations for Phenolic Esterification

The hydroxyl group of a phenol is less nucleophilic than that of an aliphatic alcohol due to the resonance delocalization of the oxygen lone pair into the aromatic ring. Consequently, direct acid-catalyzed methods like the Fischer-Speier esterification, which work well for alcohols, are often slow and require harsh conditions that may not be compatible with the benzoxazole core.[3][4][5] Therefore, methodologies that activate either the phenol or the carboxylic acid are preferred for achieving high yields under mild conditions.

Two primary strategies are detailed herein:

-

Acylation with Activated Carboxylic Acid Derivatives: This approach utilizes highly electrophilic acyl chlorides or acid anhydrides. A base is typically required to neutralize the acidic byproduct (HCl or a carboxylic acid) and to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[4]

-

Carbodiimide-Mediated Esterification (Steglich Esterification): This method activates the carboxylic acid in situ using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is essential to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the phenol.[6][7] This reaction is prized for its mild conditions and broad substrate scope.[6]

Caption: General strategies for the esterification of 2-Ethyl-1,3-benzoxazol-6-ol.

Protocol 1: Base-Mediated Acylation with Acyl Chlorides or Anhydrides

Principle: This is a classic and highly effective method for acylating phenols. The base (e.g., triethylamine or pyridine) serves a dual purpose: it deprotonates the phenolic hydroxyl to form the more reactive phenoxide anion and scavenges the hydrogen chloride or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-Ethyl-1,3-benzoxazol-6-ol (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) to a concentration of 0.1-0.2 M.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction. This is crucial to prevent moisture from entering, which would hydrolyze the acylating agent.

-

Base Addition: Add the base, such as triethylamine (1.5 eq) or pyridine (used as a solvent and base), to the solution. Cool the mixture to 0 °C in an ice-water bath. The use of pyridine can sometimes accelerate the reaction due to the formation of a highly reactive acylpyridinium intermediate.

-

Acylating Agent Addition: Slowly add the acyl chloride (1.2 eq) or acid anhydride (1.2 eq) dropwise to the stirred solution at 0 °C. The dropwise addition helps to control any exotherm.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: a. Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer). c. Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid anhydride or acidic byproducts), and finally with brine.[8] d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Caption: Workflow for base-mediated acylation of 2-Ethyl-1,3-benzoxazol-6-ol.

Protocol 2: Steglich Esterification

Principle: Ideal for coupling carboxylic acids directly with phenols under exceptionally mild conditions, avoiding the need to prepare acyl chlorides or anhydrides. The coupling agent (DCC or EDCI) activates the carboxylic acid's carbonyl group. DMAP acts as a hyper-nucleophilic acylation catalyst, intercepting the activated intermediate to form a highly electrophilic acylpyridinium species, which is then attacked by the phenolic hydroxyl group.[6]

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried round-bottom flask, add the carboxylic acid (1.2 eq), 2-Ethyl-1,3-benzoxazol-6-ol (1.0 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

-

Solvent & Inert Atmosphere: Add anhydrous dichloromethane (DCM) to dissolve the reagents (0.1-0.2 M concentration) under a Nitrogen or Argon atmosphere. Stir the mixture until all solids are dissolved.

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is important to moderate the reaction rate and minimize potential side reactions, particularly the formation of N-acylurea byproduct if DCC is used.

-

Coupling Agent Addition: Add the coupling agent, EDCI (1.5 eq) or DCC (1.5 eq), to the cooled, stirred solution in one portion. If using DCC, a precipitate of dicyclohexylurea (DCU) will form as the reaction progresses. EDCI is often preferred as its urea byproduct is water-soluble, simplifying purification.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

-

Work-up: a. If DCC was used, filter the reaction mixture through a pad of Celite® to remove the insoluble DCU precipitate, washing the filter cake with a small amount of DCM. b. If EDCI was used, filtration is not necessary. Proceed directly to washing. c. Transfer the filtrate (or the entire reaction mixture if EDCI was used) to a separatory funnel. d. Wash the organic solution sequentially with 0.5 M HCl or 5% citric acid solution (to remove DMAP and any basic byproduct), saturated aqueous NaHCO₃ (to remove excess carboxylic acid), and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired ester.

Caption: Workflow for the Steglich esterification of 2-Ethyl-1,3-benzoxazol-6-ol.

Comparison of Methodologies

The choice of esterification protocol depends on the stability of the substrate, the availability of starting materials, and the desired scale of the reaction.

| Parameter | Protocol 1: Base-Mediated Acylation | Protocol 2: Steglich Esterification |

| Acid Source | Acyl Chloride or Acid Anhydride | Carboxylic Acid |

| Key Reagents | Triethylamine (or Pyridine) | DCC or EDCI, DMAP (catalytic) |

| Reaction Temp. | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Typical Time | 2 - 16 hours | 4 - 24 hours |

| Advantages | - High reactivity and often faster- Utilizes common, inexpensive reagents- Simple reaction setup | - Exceptionally mild conditions[6]- High functional group tolerance- Uses carboxylic acids directly (no need to prepare acyl halides) |

| Disadvantages | - Requires pre-synthesis of acyl chloride/anhydride- Acyl halides are moisture-sensitive and corrosive- Base can be difficult to remove | - Coupling agents (DCC/EDCI) are expensive- DCC produces an insoluble urea byproduct that requires filtration- Potential for racemization with chiral carboxylic acids |

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

Acyl chlorides are corrosive and react violently with water. Handle with extreme care under anhydrous conditions.

-

Dichloromethane (DCM) is a suspected carcinogen. Handle with appropriate engineering controls.

-

Pyridine has a strong, unpleasant odor and is flammable and toxic.

-

DCC is a potent skin allergen and sensitizer. Avoid all contact with skin.

-

Reactions should be quenched carefully, especially when unreacted acyl chlorides may be present.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Esterifications. Retrieved from [Link]

-

Asnani, A. J., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 94. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-ethyl-1,3-benzoxazole. Retrieved from [Link]

-

Iacopetta, D., et al. (2020). Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. Molecules, 25(22), 5369. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

-

Wan, Y., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1700–1702. Retrieved from [Link]

-

Pears, D., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5896-5904. Retrieved from [Link]

-

RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

-

Aksenov, N. A., et al. (2015). One-pot synthesis of benzoxazoles via the metal-free ortho-C-H functionalization of phenols with nitroalkanes. Organic & Biomolecular Chemistry, 13(41), 10343-10346. Retrieved from [Link]

-

Clark, J. (n.d.). Making Esters. Chemguide. Retrieved from [Link]

-

RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

-

RSC Publishing. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Direct synthesis of mycophenolic acid aryl esters with antioxidant and antiproliferative properties. Retrieved from [Link]

-

DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of sterically hindered hydroxyphenylcarboxylic acid esters.

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

ScienceDirect. (2016). Graphite oxide-catalyzed acetylation of alcohols and phenols. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis and Identification of some Benzoxazole Derivatives via Mannich Reaction. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Benzoxazole – Knowledge and References. Retrieved from [Link]

-

Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of Benzimidazole and Benzoxazole Derivatives Catalyzed by Nickel Acetate as Organometallic Catalyst. Retrieved from [Link]

-

MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]

-

Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing benzoic acid esters.

-

Chemistry LibreTexts. (2023). Making Esters From Alcohols. Retrieved from [Link]

- University Lab Manual. (n.d.). The Fischer Esterification. Retrieved from a generic university experiment PDF, specific URL not available.

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 7. Direct synthesis of mycophenolic acid aryl esters with antioxidant and antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

HPLC method development for benzoxazole derivatives

Application Note: HPLC Method Development for Benzoxazole Derivatives

Executive Summary & Strategic Rationale

Benzoxazole derivatives are a critical class of heterocyclic compounds exhibiting significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their structural core—a benzene ring fused to an oxazole ring—presents unique chromatographic challenges.

The Challenge: The benzoxazole moiety is lipophilic (high LogP) but contains a nitrogen atom with a lone pair. While the parent benzoxazole is a very weak base (pKa ~1.6), pharmaceutical derivatives often contain amine substituents that raise the pKa (to 8–10). This creates a high risk of peak tailing due to secondary interactions with residual silanols on the stationary phase.

The Solution: This guide moves beyond "trial and error." We utilize a Quality by Design (QbD) approach, prioritizing low-pH mobile phases to suppress silanol ionization and end-capped C18 columns to mask active sites. This protocol ensures sharp peak shapes, high resolution of structural isomers, and ICH-compliant validation.

Physicochemical Profiling & Column Selection

Before injecting a sample, understand the molecule to select the correct stationary phase.

| Parameter | Characteristic | Chromatographic Implication |

| Core Structure | Fused Benzene-Oxazole | High UV absorbance (254 nm is ideal). |

| Polarity (LogP) | Moderate to High (>2.0) | Requires Reverse Phase (RP-HPLC).[1] |

| Acidity (pKa) | Variable (Ring N: ~1.6; Substituents: >9) | Critical: At neutral pH, basic substituents interact with silanols. |

Stationary Phase Recommendation

-

Primary Choice: C18 (Octadecylsilane) with high carbon load and extensive end-capping.

-

Why? Provides strong hydrophobic retention for the aromatic rings while end-capping blocks silanols to prevent tailing.

-

Examples: Agilent Zorbax Eclipse Plus C18, Waters XBridge C18, or Phenomenex Gemini C18.

-

-

Secondary Choice (For Isomers): Phenyl-Hexyl .

-

Why? Offers

-

-

Method Development Workflow

The following diagram illustrates the logical flow for developing a robust method, moving from a broad scouting gradient to a refined final method.

Caption: Decision tree for HPLC method development, prioritizing peak symmetry and resolution.

Detailed Experimental Protocol: The "Scouting" Run

Do not start with an isocratic method. Always run a wide gradient to identify where your impurities and derivatives elute.

Reagents & Preparation

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7) OR 10 mM Ammonium Formate (pH 3.0).

-

Note: Acidic pH is preferred to keep basic substituents protonated and silanols neutral.

-

-

Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

-

Why ACN? Lower viscosity and sharper peaks than Methanol for aromatic heterocycles.

-

-

Diluent: 50:50 Water:Acetonitrile. (Ensure sample is fully dissolved; sonicate if necessary).

Instrument Parameters

-

Column: C18, 4.6 x 150 mm, 5 µm (Standard) or 3.5 µm (Rapid Resolution).

-

Temperature: 30°C (Thermostatted).

-

Detection: UV-Vis / PDA.

-

Channel 1: 254 nm (Aromatic core).

-

Channel 2: 280 nm (Substituent dependent).

-

Scan: 200–400 nm (To determine

).

-

Gradient Table (Scouting)

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial Equilibrium |

| 20.0 | 5 | 95 | Linear Ramp |

| 25.0 | 5 | 95 | Wash Step |

| 25.1 | 95 | 5 | Return to Initial |

| 30.0 | 95 | 5 | Re-equilibration |

Analysis:

-

Inject 10 µL of standard (100 µg/mL).

-

Observe retention time (

). -

Calculation: If the peak elutes at 10 mins (approx 50% B), design a focused gradient from 30% to 70% B to improve resolution and save time.

Troubleshooting & Optimization Logic

Benzoxazoles are notorious for two specific issues. Use this logic table to resolve them.

| Symptom | Root Cause | Corrective Action |

| Peak Tailing (T > 1.5) | Silanol Interaction | 1. Lower pH: Ensure pH is < 3.0.2. Buffer: Increase buffer concentration (e.g., 25 mM Phosphate).3. Column: Switch to a "Base-Deactivated" or "Hybrid" C18. |

| Peak Drift / Shift | Temperature Fluctuation | 1. Control: Use a column oven (set to 30°C or 40°C).2. Equilibration: Ensure column is equilibrated for 10-20 column volumes. |

| Split Peaks | Sample Solvent Incompatibility | 1. Diluent: Match the diluent to the starting mobile phase (e.g., if starting at 10% ACN, dissolve sample in 10-20% ACN). |

Visualizing the Tailing Mechanism

Caption: Mechanism of peak tailing caused by ionized silanols attracting protonated basic analytes.[5][6]

Validation Framework (ICH Q2(R1))

Once the method is optimized (Resolution > 2.0, Tailing < 1.5), validate according to ICH guidelines.

-

Specificity: Inject blank, placebo, and forced degradation samples (acid/base hydrolysis). Ensure no interference at the benzoxazole retention time.

-

Linearity: Prepare 5 concentrations (e.g., 50% to 150% of target concentration).

must be -

Accuracy: Spike recovery at 80%, 100%, and 120%. Acceptance: 98.0% – 102.0%.

-

Precision:

-

Repeatability: 6 injections of 100% standard. RSD

2.0%. -

Intermediate Precision: Different day/analyst/column.

-

-

LOD/LOQ: Calculate based on Signal-to-Noise (S/N) ratio of 3:1 and 10:1, respectively.

References

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.

-

BenchChem. High-Performance Liquid Chromatography (HPLC) Separation of Benzoxazole Derivatives.[3] Application Note.

-

Phenomenex. How to Reduce Peak Tailing in HPLC? Technical Guide.[7]

-

National Institutes of Health (NIH). Enantiomeric Separation of New Chiral Azole Compounds. PMC Article.

-

Chrom Tech. What Causes Peak Tailing in HPLC? Troubleshooting Knowledge Base.

Sources

- 1. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chromtech.com [chromtech.com]

- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 7. ema.europa.eu [ema.europa.eu]

Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles

Executive Summary

This application note details the microwave-assisted synthesis (MAOS) of 2-substituted benzoxazoles, a critical pharmacophore in drug discovery (e.g., Tafamidis, Flunoxaprofen). Unlike conventional solvothermal methods that require harsh dehydrating agents (PPA, PPE) and prolonged reflux (10–24 h), microwave irradiation exploits dipolar polarization to accelerate cyclodehydration, reducing reaction times to minutes while improving yield and purity.

We present two validated protocols:

-

Protocol A: Direct condensation with carboxylic acids (Solvent-Free).[1]

-

Protocol B: Oxidative cyclization with aldehydes (Iodine-mediated).

Mechanistic Insight & Reaction Pathways[2]

The synthesis of the benzoxazole core generally proceeds via two distinct pathways depending on the oxidation state of the carbon electrophile. Microwave irradiation dramatically enhances the rate-determining steps in both pathways by overcoming the activation energy barrier through rapid, volumetric heating.

Path A: Condensation with Carboxylic Acids

This route involves the nucleophilic attack of the 2-aminophenol nitrogen on the carboxylic acid carbonyl, forming an amide intermediate (N-(2-hydroxyphenyl)amide). The subsequent step is a thermal cyclodehydration to close the oxazole ring. MW irradiation is particularly effective here, as the elimination of water is entropically driven and accelerated by the "superheating" effect of polar intermediates.

Path B: Oxidative Cyclization with Aldehydes

This pathway begins with the formation of a Schiff base (imine). The ring closure yields a dihydrobenzoxazole intermediate, which must be oxidized (aromatized) to form the final benzoxazole. MW irradiation facilitates the electron transfer steps required for this oxidation when coupled with mild oxidants like Iodine (

Figure 1: Dual mechanistic pathways for benzoxazole synthesis. Path A utilizes dehydration; Path B utilizes oxidative cyclization.

Critical Parameters for Microwave Optimization

To ensure reproducibility and safety, the following parameters must be controlled:

| Parameter | Recommendation | Rationale |

| Vessel Type | Sealed Quartz/Pyrex (10 mL or 35 mL) | Allows for autogenic pressure buildup, permitting reaction temperatures above the solvent's boiling point. |

| Solvent Selection | Solvent-Free (Preferred) or Ethanol/Water | Solvent-free conditions maximize the absorption of MW energy by the reactants (high loss tangent). If a solvent is needed, ethanol is a green, polar protic solvent that couples well with MW. |

| Temperature | 100°C – 130°C | Optimal window for cyclization. Temperatures >150°C may cause charring of aminophenols. |

| Stirring | High Speed (Magnetic) | Essential to prevent "hot spots" (localized superheating) which can lead to vessel failure or product degradation. |

| Power Mode | Dynamic/PID Control | Use a temperature-controlled feedback loop rather than fixed power to prevent thermal runaway. |

Experimental Protocols

Protocol A: Catalyst-Free Direct Condensation (Carboxylic Acids)

Best for: Stable aliphatic and aromatic carboxylic acids. A green chemistry approach.

Reagents:

-

Carboxylic Acid (1.0 – 1.1 equiv)

-

Optional: Lawesson’s Reagent (0.5 equiv) if activation is required for sterically hindered acids.

Procedure:

-

Preparation: In a 10 mL microwave process vial, intimately mix 2-aminophenol (e.g., 2 mmol, 218 mg) and the carboxylic acid (2 mmol) using a spatula. If the acid is solid, grind them together to ensure contact.

-

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation: Place in the microwave reactor.

-

Ramp: 2 minutes to reach 130°C.

-

Hold: 10 minutes at 130°C (Max Power set to 200W).

-

Stirring: High.

-

-

Work-up: Allow the vial to cool to 50°C. Add Ethanol (5 mL) to dissolve the crude melt. Pour into cold water (20 mL) containing 5%

to neutralize unreacted acid. -

Isolation: Filter the precipitate. Recrystallize from Ethanol/Water (8:2) or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Iodine-Mediated Oxidative Cyclization (Aldehydes)

Best for: Sensitive aldehydes or when carboxylic acids are not available. High atom economy.[3]

Reagents:

-

Iodine (

) (0.5 – 1.0 equiv) -

Potassium Carbonate (

) (1.0 equiv) - Acts as a base to neutralize HI byproduct.

Procedure:

-

Preparation: In a microwave vial, mix 2-aminophenol (1 mmol), aldehyde (1 mmol),

(0.5 mmol), and -

Solvent: Add a minimal amount of Ethanol (0.5 - 1.0 mL) to create a slurry (or run solvent-free if liquid aldehyde is used).

-

Irradiation:

-

Target Temperature: 100°C.

-

Time: 5 – 8 minutes.

-

Power: Dynamic mode (max 150W).

-

-

Quench: Cool to RT. Add 5% aqueous Sodium Thiosulfate (

) to quench excess iodine (indicated by the disappearance of dark brown color). -

Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over

and concentrate.[6]

Experimental Workflow & Data Summary

The following diagram illustrates the operational workflow for Protocol B (Aldehyde route), which is often preferred for library generation due to the wide availability of aldehydes.

Figure 2: Step-by-step workflow for the Iodine-mediated oxidative cyclization of benzoxazoles.

Representative Data (Yield Comparison)

Based on standard substrates (e.g., 2-aminophenol + 4-substituted benzaldehyde).

| Substituent (R) | Method | Time (min) | Yield (%) | Ref |

| H (Phenyl) | MW / | 5 | 92 | [1, 3] |

| 4-NO₂ | MW / | 8 | 88 | [3] |

| 4-OMe | MW / Solvent-Free | 10 | 85 | [2] |

| 4-Cl | Conventional Reflux | 480 (8h) | 65 | [1] |

| 4-Cl | MW / | 6 | 90 | [3] |

Troubleshooting & Optimization

-

Low Yield with Electron-Withdrawing Groups (EWGs): Aldehydes with strong EWGs (e.g., nitro, cyano) may react slower during the oxidative step.

-

Solution: Increase reaction time by 2-5 minutes or increase temperature to 110°C.

-

-

Charring/Decomposition: 2-Aminophenol is prone to oxidation (turning black) before reaction.

-

Solution: Ensure the vial is flushed with Nitrogen/Argon before sealing. Use fresh 2-aminophenol.

-

-

Incomplete Cyclization (Amide observed): In Protocol A, if the intermediate amide is isolated instead of the benzoxazole.

-

Solution: The temperature was likely too low for dehydration. Increase to 140°C or add a solid acid catalyst like K-10 Montmorillonite clay or p-TsOH (10 mol%).

-

References

-

Chakraborti, A. K., et al. (2005).[7] "Microwave-assisted direct synthesis of 2-substituted benzoxazoles from carboxylic acids under catalyst and solvent-free conditions." Synlett.

-

Naeimi, H., et al. (2017).[7] "Catalyst-free microwave-promoted one pot synthesis of 2-aryl benzoxazoles using MnO2 nanoparticles." Research on Chemical Intermediates.

-

Dau, X. D. (2023).[8] "Microwave-Assisted, [Bmim]PF6-Catalyzed Synthesis of Benzoxazoles Under Solvent-free Conditions." Current Organocatalysis.

-

Lidström, P., et al. (2001).[7] "Microwave assisted organic synthesis - a review." Tetrahedron.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 7. eurekaselect.com [eurekaselect.com]

- 8. benthamdirect.com [benthamdirect.com]

Application Note: Preparation of Pharmaceutical Intermediates using 2-Ethyl-1,3-benzoxazol-6-ol

Part 1: Core Directive & Strategic Rationale

The "Privileged Scaffold" Concept

In modern medicinal chemistry, 2-Ethyl-1,3-benzoxazol-6-ol (CAS: 6797-13-3, analog) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its utility stems from three distinct chemical features:

-

The Amphiphilic Core: The benzoxazole ring is planar and lipophilic, allowing intercalation into DNA or hydrophobic pockets of enzymes (e.g., DNA gyrase, VEGFR).

-

The 6-Hydroxyl "Handle": A reactive phenolic moiety (

) that serves as a nucleophilic anchor for attaching solubilizing groups, pharmacophores, or linkers without disrupting the core aromaticity. -

The 2-Ethyl Tail: Unlike the common methyl variant, the ethyl group provides increased steric bulk and lipophilicity (

), which can modulate metabolic stability (preventing rapid oxidation of the C2-position) and improve membrane permeability.

Target Therapeutic Areas

Based on structure-activity relationship (SAR) data of benzoxazole derivatives, this intermediate is critical for developing:

-

Antimicrobials: Targeting bacterial DNA gyrase (similar to fluoroquinolones but via a different binding mode).

-

Anticancer Agents: Specifically VEGFR-2 inhibitors where the benzoxazole mimics the adenine ring of ATP.

-

Amyloid Stabilizers: Analogs of Tafamidis, where the 6-position functionalization prevents transthyretin (TTR) dissociation.

Part 2: Experimental Protocols

Protocol A: De Novo Synthesis of 2-Ethyl-1,3-benzoxazol-6-ol

Context: Commercial supplies of the 2-ethyl variant can be sporadic. This protocol ensures a reliable in-house supply.

Reaction Overview:

Reagents:

-

2,4-Dihydroxyaniline hydrochloride (1.0 eq)

-

Propionic acid (1.2 eq)

-

Polyphosphoric acid (PPA) (Solvent/Catalyst)[1]

-

10% NaHCO₃ solution

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a mechanical stirrer, charge 20 g of PPA. Heat to 80°C to reduce viscosity.

-

Addition: Add 2,4-Dihydroxyaniline HCl (10 mmol) slowly to the acid. Stir for 15 minutes until fully dispersed.

-

Condensation: Add Propionic acid (12 mmol) dropwise.

-

Cyclization: Increase temperature to 140°C and stir for 4 hours.

-

Critical Control Point: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting amine is highly polar; the product will move to

.

-

-

Quenching: Cool the mixture to 60°C. Pour slowly into 200 g of crushed ice/water with vigorous stirring. The PPA will hydrolyze, and the product may precipitate as a gum.

-

Neutralization: Adjust pH to 6–7 using 10% NaHCO₃. The gum should solidify into a precipitate.

-

Purification: Filter the solid. Recrystallize from Ethanol:Water (8:2).

-

Expected Yield: 75–85%.

-

Appearance: Pale brown to off-white solid.

-

Protocol B: O-Alkylation for Pharmacophore Attachment

Context: This is the primary application—converting the 6-OH into an ether-linked drug candidate.

Target Molecule: 2-Ethyl-6-(2-morpholinoethoxy)benzo[

Reagents:

-

2-Ethyl-1,3-benzoxazol-6-ol (1.0 eq)

-

4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq)

-

Potassium Carbonate (

) (3.0 eq) -

Acetonitrile (ACN) (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve 2-Ethyl-1,3-benzoxazol-6-ol (5 mmol) in 20 mL anhydrous ACN. Add

(15 mmol). -

Reflux 1: Stir at reflux (80°C) for 30 minutes.

-

Coupling: Add 4-(2-Chloroethyl)morpholine HCl (6 mmol) in a single portion.

-

Reflux 2: Continue reflux for 6–8 hours.

-

Self-Validation: Check TLC. The starting phenol will disappear. If reaction stalls, add a catalytic amount of Potassium Iodide (Finkelstein condition) to generate the more reactive alkyl iodide in situ.

-

-

Workup: Filter off inorganic salts while hot. Evaporate the filtrate.

-

Extraction: Redissolve residue in DCM, wash with 1N NaOH (to remove unreacted phenol) and Brine.

-

Isolation: Dry over

and concentrate.-

Data Check:

should show the disappearance of the phenolic -OH singlet (

-

Part 3: Visualization & Logic

Synthesis & Functionalization Workflow

The following diagram illustrates the critical path from raw materials to the functionalized pharmaceutical intermediate.